molecular formula C17H18N2O2 B2794714 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide CAS No. 313469-67-9

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide

Cat. No.: B2794714
CAS No.: 313469-67-9
M. Wt: 282.343
InChI Key: BOJHQCZYDIMCAD-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole core structure with an ethyl group at the 1-position, an oxo group at the 2-position, and a butyramide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the indole core through alkylation reactions using ethyl halides in the presence of a base.

    Oxidation to Form the Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Butyramide Group: The butyramide group can be attached at the 6-position through amidation reactions using butyric acid derivatives and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can undergo substitution reactions at the indole core or the butyramide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide

Uniqueness

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an indole core with an ethyl group, oxo group, and butyramide group makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-6-15(20)18-13-9-10-14-16-11(13)7-5-8-12(16)17(21)19(14)4-2/h5,7-10H,3-4,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJHQCZYDIMCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C=CC=C3C2=C(C=C1)N(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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